Product packaging for (7-Bromo-3-chloroisoquinolin-4-yl)methanol(Cat. No.:)

(7-Bromo-3-chloroisoquinolin-4-yl)methanol

Cat. No.: B11852812
M. Wt: 272.52 g/mol
InChI Key: WDSVDLKJGUIBNL-UHFFFAOYSA-N
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Description

(7-Bromo-3-chloroisoquinolin-4-yl)methanol (CAS 1956371-81-5) is a high-purity chemical building block primarily used in medicinal chemistry and drug discovery research. This multifunctional isoquinoline derivative is a valuable synthetic intermediate for constructing more complex molecules. Its specific structure, featuring both bromo and chloro substituents, allows for selective sequential cross-coupling reactions, such as Suzuki and Ullmann couplings, to generate diverse 7-substituted isoquinoline libraries . Such libraries are essential for probing structure-activity relationships (SAR), particularly in the development of novel 4-aminoquinoline-based antimalarial agents aimed at overcoming drug-resistant strains of Plasmodium falciparum . Furthermore, the isoquinoline scaffold is a privileged structure in drug discovery, with derivatives demonstrating a wide range of biological activities, including anticancer, antibacterial, and effects on the central nervous system (CNS) . The reactive bromo and chloro groups facilitate further functionalization, while the methanol group can be oxidized or serve as a point for further derivatization. Researchers value this compound for its versatility in parallel synthesis and array production. Handle with care: this compound may cause skin and eye irritation and specific target organ toxicity upon repeated exposure . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrClNO B11852812 (7-Bromo-3-chloroisoquinolin-4-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7BrClNO

Molecular Weight

272.52 g/mol

IUPAC Name

(7-bromo-3-chloroisoquinolin-4-yl)methanol

InChI

InChI=1S/C10H7BrClNO/c11-7-1-2-8-6(3-7)4-13-10(12)9(8)5-14/h1-4,14H,5H2

InChI Key

WDSVDLKJGUIBNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NC=C2C=C1Br)Cl)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Bromo 3 Chloroisoquinolin 4 Yl Methanol

Retrosynthetic Analysis of the (7-Bromo-3-chloroisoquinolin-4-yl)methanol Core

A logical retrosynthetic disconnection of this compound begins by simplifying the hydroxymethyl group at the C-4 position. This functional group can be readily obtained from the reduction of a corresponding 4-formylisoquinoline or a 4-carboxyisoquinoline derivative. This leads to the key intermediate, 7-bromo-3-chloro-4-formylisoquinoline or its carboxylate analogue.

Further disconnection of the halogenated isoquinoline (B145761) core can be envisioned through two primary pathways, hinging on the sequence of ring formation and halogenation. One approach involves the initial construction of a brominated isoquinoline precursor, followed by regioselective chlorination and C-4 functionalization. A second, and often more convergent, strategy involves the cyclization of a pre-functionalized acyclic precursor already bearing the necessary substituents or their precursors.

For instance, a plausible retrosynthetic pathway could involve the following key disconnections:

This compound <== Reduction of a C-4 carbonyl group (e.g., formyl).

7-Bromo-3-chloro-4-formylisoquinoline <== Vilsmeier-Haack formylation of 7-bromo-3-chloroisoquinoline (B1373799).

7-Bromo-3-chloroisoquinoline <== Regioselective chlorination of 7-bromoisoquinoline (B118868).

7-Bromoisoquinoline <== Heterocyclic annulation (e.g., Bischler-Napieralski or Pomeranz-Fritsch reaction) from a suitably substituted phenethylamine (B48288) or benzaldehyde (B42025) derivative.

This analysis highlights the critical steps of isoquinoline ring formation, regioselective introduction of halogen atoms, and C-4 functionalization, which will be discussed in detail in the subsequent sections.

Precursor Synthesis and Early-Stage Functionalization

Established Heterocyclic Annulation Reactions for Isoquinoline Ring Formation

The construction of the isoquinoline skeleton can be achieved through several classic and reliable methods. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

The Bischler-Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. figshare.commdpi.comnrochemistry.comwikipedia.orgjk-sci.comorganic-chemistry.orgnih.gov This reaction involves the acid-catalyzed cyclization of a β-arylethylamide. For the synthesis of a precursor to our target molecule, a conceivable starting material would be an N-acylated 2-(4-bromophenyl)ethylamine derivative. The reaction is typically promoted by dehydrating agents such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). figshare.commdpi.com

ReactionStarting MaterialsReagentsProductRef.
Bischler-Napieralskiβ-arylethylamidePOCl₃, P₂O₅3,4-Dihydroisoquinoline figshare.commdpi.com

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine. nih.govmdpi.comwikipedia.orgchemistry-reaction.comthermofisher.comwikiwand.comresearchgate.net To access a 7-bromo-substituted isoquinoline, a 4-bromobenzaldehyde (B125591) would be a suitable starting material. The reaction conditions typically involve strong acids like sulfuric acid. wikipedia.org

ReactionStarting MaterialsReagentsProductRef.
Pomeranz-FritschBenzaldehyde, 2,2-dialkoxyethylamineH₂SO₄Isoquinoline nih.govwikipedia.org

Regioselective Introduction of Halogen Atoms (Bromine at C-7, Chlorine at C-3)

Achieving the specific 7-bromo and 3-chloro substitution pattern requires careful consideration of the directing effects of the substituents and the choice of halogenating agents.

Bromination at C-7: The introduction of a bromine atom at the C-7 position of the isoquinoline ring can be challenging due to the competing reactivity of other positions. However, starting with a precursor that already contains the bromine atom on the benzene (B151609) ring, as suggested in the retrosynthetic analysis, is a common and effective strategy. For instance, using a 4-bromophenethylamine (B146110) in a Bischler-Napieralski reaction would directly lead to a 7-bromoisoquinoline derivative. A patent for the preparation of 7-bromoisoquinoline describes a method that can achieve a purity of over 95%. google.com

Chlorination at C-3: The C-3 position of the isoquinoline nucleus is generally electron-deficient and thus not highly susceptible to electrophilic substitution. However, specific methods can be employed for its chlorination. One effective approach is the C-2 chlorination of isoquinoline N-oxides, followed by deoxygenation. researchgate.net A novel method for the regioselective C-2 chlorination of heterocyclic N-oxides has been developed using PPh₃/Cl₃CCN as the chlorinating reagents. researchgate.net Alternatively, direct chlorination of an isoquinolinone precursor at the 3-position followed by conversion of the oxo group to a chloro group can be a viable route.

Strategies for C-4 Functionalization Towards the Hydroxymethyl Group

The introduction of the hydroxymethyl group at the C-4 position is a key transformation. A common and effective method for C-4 functionalization of electron-deficient heterocycles is the Vilsmeier-Haack reaction . chemistrysteps.comcambridge.orgwikipedia.orgorganic-chemistry.orgresearchgate.net This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring. chemistrysteps.comcambridge.orgwikipedia.orgorganic-chemistry.org While isoquinoline itself is not highly activated, the reaction can proceed, and the resulting 4-formylisoquinoline can be readily reduced to the corresponding hydroxymethyl derivative using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄).

The direct C-4 alkylation of isoquinolines has also been explored, offering an alternative route.

Modern Catalytic Approaches for Targeted Functionalization

Modern transition metal-catalyzed cross-coupling reactions offer powerful and versatile tools for the late-stage functionalization of the isoquinoline core, providing alternative and potentially more efficient pathways to the target molecule.

Transition Metal-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura, Sonogashira)

Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide in the presence of a palladium catalyst, is a highly versatile method. rsc.orgjkchemical.com In the context of synthesizing this compound, this reaction could be employed to introduce a precursor to the hydroxymethyl group at the C-4 position. For example, a 7-bromo-3-chloro-4-haloisoquinoline could be coupled with a suitable boronic acid or ester that bears a protected hydroxymethyl group.

Coupling ReactionSubstratesCatalystProductRef.
Suzuki-MiyauraOrganoboron, Organic HalidePalladium ComplexBiaryl or Alkylated Arene rsc.org

Sonogashira Coupling: The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orgsoton.ac.ukrsc.orgresearchgate.net This reaction could be used to introduce an alkynyl group at the C-4 position of a 7-bromo-3-chloro-4-haloisoquinoline. Subsequent hydration of the alkyne would yield a methyl ketone, which could then be reduced to the desired secondary alcohol, or alternatively, the terminal alkyne could be hydroborated and oxidized to provide the aldehyde for subsequent reduction. The reaction is typically carried out under mild conditions, tolerating a wide range of functional groups. wikipedia.orgorganic-chemistry.org

Coupling ReactionSubstratesCatalystsProductRef.
SonogashiraTerminal Alkyne, Aryl/Vinyl HalidePalladium and Copper ComplexesAryl/Vinyl Alkyne wikipedia.orgorganic-chemistry.org

These modern catalytic methods provide a high degree of flexibility and can often be performed under milder conditions than classical methods, making them attractive options for the synthesis of complex molecules like this compound.

C-H Activation Methodologies

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the construction of isoquinoline and isoquinolinone frameworks. mdpi.comresearchgate.net These methods involve the direct functionalization of otherwise inert C-H bonds, bypassing the need for pre-functionalized starting materials.

Rhodium(III)-catalyzed C-H activation and annulation is a prominent strategy. acs.orgmdpi.com Typically, a benzamide (B126) or a related compound bearing a directing group (e.g., N-methoxy, N-pivaloyloxy) undergoes ortho-C-H activation, forming a rhodacyclic intermediate. This intermediate then reacts with a coupling partner, such as an alkyne, to construct the isoquinoline core. mdpi.comresearchgate.net For instance, the reaction of N-(pivaloyloxy) aryl amides with internal acetylene-containing α-amino carboxylates under Rh(III)-catalysis provides a pathway to α-CF3-substituted α-amino acid derivatives with an isoquinolone backbone. mdpi.com Similarly, using hydrazone as an oxidizing directing group allows for the synthesis of highly substituted isoquinolines via a Rh(III)-catalyzed process that involves C-C and C-N bond formation coupled with N-N bond cleavage, eliminating the need for an external oxidant. acs.org

Palladium catalysis has also been successfully employed. A notable example is the palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters to produce 3,4-substituted hydroisoquinolones with good yields and high regioselectivity. mdpi.com Other metals like ruthenium and manganese have also been utilized in chelation-assisted C-H activation strategies to access diverse isoquinoline derivatives from substrates like imines, oximes, and hydrazones. researchgate.net

These methodologies could be adapted for the synthesis of the this compound scaffold. A plausible route would involve a suitably substituted N-methoxy benzamide undergoing directed C-H activation and subsequent annulation with a functionalized alkyne to introduce the chloro and hydroxymethyl precursors at the C3 and C4 positions.

Catalyst SystemDirecting GroupCoupling PartnerProduct Type
[Cp*RhCl₂]₂ / CsOAcN-(pivaloyloxy)amideInternal AlkynesIsoquinolones
Rh(III)HydrazoneInternal AlkynesIsoquinolines
Pd(CH₃CN)₂Cl₂ / Ag₂CO₃N-methoxyamide2,3-Allenoic acid estersHydroisoquinolones
Ru(II)ImineInternal AlkynesIsoquinolinium salts

Photochemical and Electrochemical Synthesis Innovations

Recent innovations in synthetic chemistry have leveraged photochemistry and electrochemistry to forge new pathways for the synthesis and functionalization of N-heterocycles, including isoquinolines. nih.govresearchgate.net These methods often proceed under mild conditions and offer unique reactivity profiles compared to traditional thermal reactions. researchgate.netnih.gov

Visible-light-mediated photochemistry has enabled the direct C-H hydroxyalkylation of quinolines and isoquinolines. nih.govresearchgate.net One approach utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines, which generate acyl radicals upon blue light absorption. nih.gov These radicals then add to the protonated isoquinoline ring. A key feature of this method is its departure from classical Minisci-type reactions; by avoiding external oxidants, a radical-mediated spin-center shift mechanism is triggered, leading to hydroxyalkylated products instead of acylated ones. nih.govresearchgate.net This strategy is particularly relevant for the synthesis of the target molecule, as it directly installs a functionalized alcohol moiety.

Electrochemical synthesis represents another green and sustainable approach. researchgate.netresearchgate.net Electrochemically assisted radical generation can be used for various functionalizations of heterocyclic compounds. These reactions are typically conducted in eco-friendly solvents under mild conditions, avoiding harsh reagents. researchgate.net While specific electrochemical methods for the complete assembly of the this compound skeleton are not yet prevalent, the functionalization of a pre-existing 7-bromo-3-chloroisoquinoline core using electrochemical techniques is a viable strategy.

MethodKey Reagent/SetupReaction TypeKey Feature
Photochemical4-Acyl-1,4-dihydropyridines, Blue LEDC-H HydroxyalkylationOxidant-free, radical spin-center shift mechanism
ElectrochemicalElectrochemical CellVarious (e.g., C-H alkylation, cycloamination)Mild conditions, green solvents, avoids harsh chemical oxidants/reductants

Multi-component Reactions and Domino Processes in Isoquinoline Scaffold Assembly

Multi-component reactions (MCRs) and domino (or cascade) processes are highly efficient strategies for rapidly building molecular complexity from simple starting materials in a single synthetic operation. nih.govnih.gov These reactions are characterized by their operational simplicity and atom economy, making them attractive for constructing diverse isoquinoline scaffolds. nih.gov

Several MCRs have been developed for isoquinoline synthesis. For instance, a one-pot, three-component synthesis of isoquinolinones involves a Lewis acid-catalyzed Strecker reaction followed by a lactamization sequence. acs.org Another example is the Groebke–Blackburn–Bienaymé (GBB) reaction, which can be followed by post-condensation modifications like intramolecular Diels-Alder reactions to generate complex imidazopyridine-fused isoquinolinones. researchgate.net The Ugi reaction, another powerful MCR, has been combined with the Pomeranz–Fritsch reaction to assemble a variety of isoquinoline derivatives in a convergent manner. uj.edu.pl

Domino reactions involve a series of intramolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. researchgate.net A copper-catalyzed domino process has been developed for the synthesis of isoquinolino[2,3-a]quinazolinones from readily available starting materials. researchgate.net Another innovative domino reaction for synthesizing pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes proceeds via an oxidative dehydrogenation/cyclization/dehydrogenative aromatization cascade, promoted by a multi-component catalytic system under aerobic conditions. nih.gov These strategies highlight the potential to construct the core of this compound and its derivatives in a highly efficient, step-economical fashion. nih.gov

Reaction TypeKey TransformationStarting Materials (Example)Product Scaffold
MCR (Ugi/Pomeranz–Fritsch)Ugi adduct formation followed by acid-mediated cyclizationAldehyde, amine, isocyanide, carboxylic acidIsoquinolines
MCR (Strecker-Lactamization)Lewis acid-catalyzed cyanation and cyclizationAldehyde, amine, cyanide sourceIsoindolinones/Isoquinolinones
Domino ProcessOxidative dehydrogenation/cyclization/aromatization2-Aryl-pyrrolidines, alkynesPyrrolo[2,1-a]isoquinolines
Domino ProcessMichael addition/Dieckmann condensation/aromatizationPyridines, β-ethoxy α,β-unsaturated carbonylsTricyclic isoquinolines

Stereoselective Synthesis of this compound Derivatives

While this compound itself is an achiral molecule, the stereoselective synthesis of its derivatives is crucial for exploring its potential in biological applications where specific stereoisomers often exhibit different activities. Asymmetric synthesis of isoquinoline alkaloids and their derivatives has been achieved through various strategies, including modifications of classical syntheses and the development of new catalytic enantioselective methods. acs.org

One powerful approach involves the use of isoquinolinium salts as building blocks. These salts can be generated in situ and undergo various cyclization processes to construct fused, spiro, and bridged heterocyclic systems stereoselectively. rsc.org For example, the [3+2] cycloaddition of isoquinolinium ylides with alkenes can produce dihydropyrrolo[2,1-a]isoquinoline derivatives with high diastereoselectivity. rsc.org

Catalytic asymmetric methods are also widely used. These can involve the enantioselective Pictet-Spengler reaction, asymmetric reductions of dihydroisoquinolines, or the introduction of substituents at the C-1 position of the isoquinoline core using chiral catalysts. acs.org Although direct stereoselective synthesis of derivatives of the target molecule has not been specifically reported, these established principles can be applied. For instance, a derivative could be synthesized where the methanol (B129727) group at C-4 is part of a larger, chiral substituent, or where a chiral center is introduced elsewhere on the isoquinoline scaffold. This could be achieved by employing chiral ligands, catalysts, or starting materials in the synthetic sequence. rsc.orgresearchgate.net

StrategyApproachExample ReactionStereochemical Control
Isoquinolinium Salt ChemistryCycloaddition reactions of in situ generated ylides[3+2] cycloaddition with dimethyl maleateDiastereoselective
Catalytic Asymmetric SynthesisModification of classical methodsAsymmetric Pictet-Spengler reactionEnantioselective
Chiral TemplatesSynthesis from readily available, non-racemic templatesCyclization of bicyclic lactam templatesDiastereoselective/Enantioselective

Chemical Transformations and Reactivity of 7 Bromo 3 Chloroisoquinolin 4 Yl Methanol

Reactions of the Hydroxymethyl Group at C-4

The hydroxymethyl group is a versatile functional handle, allowing for oxidation to carbonyl compounds or derivatization through substitution and condensation reactions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of (7-Bromo-3-chloroisoquinolin-4-yl)methanol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid. The choice of oxidant and reaction conditions is crucial to prevent overoxidation when the aldehyde is the desired product. nih.govbeilstein-journals.org Benzylic alcohols, particularly on heterocyclic systems, are readily oxidized due to the stability of intermediates. researchgate.netmdpi.com

For the synthesis of 7-bromo-3-chloroisoquinoline-4-carbaldehyde, mild oxidizing agents are employed. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or conditions like the Swern or Dess-Martin periodinane (DMP) oxidations are effective for this transformation, minimizing the risk of overoxidation to the carboxylic acid. nih.govbeilstein-journals.org

To obtain 7-bromo-3-chloroisoquinoline-4-carboxylic acid, stronger oxidizing conditions are necessary. Common reagents for this conversion include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or potassium dichromate (K₂Cr₂O₇). These powerful oxidants will convert the primary alcohol directly to the carboxylic acid. nih.gov

Target ProductReagent ClassSpecific Examples
AldehydeMild OxidantsMnO₂, PCC, Dess-Martin Periodinane (DMP), Swern Oxidation
Carboxylic AcidStrong OxidantsKMnO₄, Jones Reagent (CrO₃/H₂SO₄), K₂Cr₂O₇

Nucleophilic Displacement and Substitution Reactions

The hydroxyl group of the hydroxymethyl moiety is a poor leaving group for direct nucleophilic substitution. masterorganicchemistry.comlibretexts.org Therefore, its transformation into a more reactive species is a prerequisite for displacement reactions. This is typically achieved by converting the alcohol into a halide or a sulfonate ester, such as a tosylate or mesylate.

For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding 4-(chloromethyl) or 4-(bromomethyl) derivative. Alternatively, reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) yields the tosylate or mesylate ester. These derivatives are excellent substrates for Sₙ2 reactions, allowing for the introduction of a wide range of nucleophiles (e.g., cyanides, azides, amines, thiolates) at the C-4 methyl position. youtube.com

StepTransformationTypical ReagentsIntermediate/Product
1. ActivationAlcohol to HalideSOCl₂, PBr₃4-(Halomethyl)isoquinoline
1. ActivationAlcohol to Sulfonate EsterTsCl/Pyridine, MsCl/Pyridine4-(Tosyloxymethyl)isoquinoline
2. SubstitutionDisplacement of Leaving GroupNaCN, NaN₃, R₂NH, NaSR4-(Cyanomethyl)-, 4-(Azidomethyl)-, 4-(Aminomethyl)-, 4-(Thioalkylmethyl)isoquinoline

Derivatization to Ethers and Esters

The hydroxymethyl group can be readily converted to ethers and esters, which can serve as protecting groups or introduce new functionalities.

Etherification: The Williamson ether synthesis is a common method for preparing ethers from this substrate. masterorganicchemistry.com The process involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then displaces a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to yield the desired ether. masterorganicchemistry.comorganic-chemistry.org

Esterification: Esters can be synthesized through several methods. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is one approach. More commonly, for a substrate like this, acylation is achieved by reacting the alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or an anhydride, typically in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct. nih.govfrontiersin.org Transesterification, where the alcohol displaces another alcohol from an ester, can also be employed, often under base or metal catalysis. organic-chemistry.org

Reactivity Mediated by Halogen Substituents (Bromine at C-7, Chlorine at C-3)

The two halogen atoms on the isoquinoline (B145761) core are key sites for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Applications in Cross-Coupling Chemistry for C-C, C-N, C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the isoquinoline skeleton. A crucial aspect of the reactivity of this compound is the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, the reactivity of the aryl halide typically follows the order C-I > C-Br > C-Cl. harvard.eduorganic-chemistry.org

This reactivity difference allows for selective functionalization of the C-7 position. By using appropriate catalytic systems and controlling reaction conditions, a coupling partner can be introduced at the C-7 position while leaving the C-3 chloro substituent intact for subsequent transformations. nih.govresearchgate.net

C-C Bond Formation: In Suzuki-Miyaura couplings, the C-7 bromine can be selectively reacted with an organoboron reagent (boronic acid or ester) to form a new C-C bond. organic-chemistry.orgbeilstein-journals.org Similarly, Sonogashira coupling with a terminal alkyne introduces an alkynyl group at the C-7 position.

C-N and C-O Bond Formation: The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the C-7 position with amines, amides, or carbamates. The analogous C-O coupling can be achieved with alcohols or phenols.

Reaction NameCoupling PartnerBond FormedTypical Product at C-7
Suzuki-MiyauraAr-B(OH)₂C-C7-Aryl
SonogashiraR-C≡CHC-C7-Alkynyl
HeckAlkeneC-C7-Alkenyl
Buchwald-HartwigR₂NHC-N7-Amino
Buchwald-Hartwig C-O CouplingROHC-O7-Alkoxy/Aryloxy

Reactivity in Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) provides an alternative pathway for functionalizing the halogenated positions. libretexts.org This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgoup.com The reaction is favored on electron-deficient aromatic rings.

The isoquinoline ring system is inherently electron-deficient due to the electronegative nitrogen atom, which activates the ring towards nucleophilic attack. wikipedia.org This effect is most pronounced at the positions ortho and para to the nitrogen. In this compound, the chlorine atom at C-3 is directly adjacent (alpha) to the ring nitrogen, making it significantly more activated towards SₙAr than the bromine at C-7.

Furthermore, the rate-determining step in SₙAr is typically the initial nucleophilic attack. stackexchange.com The reactivity of the leaving group often follows the trend F > Cl ≈ Br > I, which is inverted compared to cross-coupling reactions. wikipedia.orgchemistrysteps.com This is because the high electronegativity of the halogen enhances the electrophilicity of the carbon atom, facilitating the initial attack. youtube.com Consequently, the C-3 chloro position is the more probable site for SₙAr, allowing for selective substitution with strong nucleophiles like alkoxides, thiolates, or amines, while preserving the C-7 bromo group for subsequent cross-coupling reactions. chemimpex.com

Generation of Organometallic Species for Further Derivatization

The presence of a bromine atom on the benzene (B151609) ring of this compound provides a key site for the generation of highly reactive organometallic species. These intermediates are pivotal for creating new carbon-carbon or carbon-heteroatom bonds, allowing for extensive derivatization of the isoquinoline core. The two primary methods for this transformation are lithium-halogen exchange and the formation of Grignard reagents.

Lithium-Halogen Exchange:

Aryl bromides readily undergo lithium-halogen exchange with alkyllithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgprinceton.edu This reaction is typically very fast, even at low temperatures, and effectively replaces the bromine atom with a lithium atom. harvard.eduresearchgate.net For this compound, this would yield a highly nucleophilic (3-chloro-7-lithioisoquinolin-4-yl)methanol intermediate. This lithiated species can then be reacted with a wide array of electrophiles.

A critical consideration in this reaction is the presence of the acidic hydroxyl proton in the methanol (B129727) group. Alkyllithium reagents are strong bases and would deprotonate the alcohol. Therefore, at least two equivalents of the alkyllithium reagent would be required: the first to deprotonate the alcohol and the second to perform the lithium-halogen exchange. Alternatively, the hydroxyl group could be protected with a suitable protecting group prior to the exchange reaction. Studies on other bromoisoquinolines have demonstrated the feasibility of this approach; for instance, 5-bromoisoquinoline (B27571) can be converted to its 5-lithio derivative and trapped with electrophiles like benzaldehyde (B42025). thieme-connect.de

Grignard Reagent Formation:

The reaction of an aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), generates an organomagnesium halide, known as a Grignard reagent. mnstate.eduwisc.eduwikipedia.org This reaction would convert the C7-Br bond into a C7-MgBr bond, forming (3-chloro-4-(hydroxymethyl)isoquinolin-7-yl)magnesium bromide. Similar to organolithium reagents, Grignard reagents are strong nucleophiles and bases. youtube.comlibretexts.org Consequently, the acidic proton of the hydroxymethyl group would react with the Grignard reagent, necessitating either the use of excess reagent or prior protection of the alcohol. The utility of Grignard reactions with bromoisoquinolines has been noted in the synthesis of pharmacologically active compounds. orgsyn.org

The resulting organometallic intermediates, whether organolithium or organomagnesium, are powerful tools for derivatization, as summarized in the table below.

Organometallic ReagentGenerating ReagentsPotential ElectrophilesResulting Functional Group
7-Lithioisoquinolinen-BuLi or t-BuLiAldehydes, KetonesSecondary/Tertiary Alcohols
CO₂Carboxylic Acid
Alkyl HalidesAlkyl Group
BoratesBoronic Acid
7-Grignard ReagentMg, anhydrous etherAldehydes, KetonesSecondary/Tertiary Alcohols
CO₂Carboxylic Acid
NitrilesKetones (after hydrolysis)

Reactivity of the Isoquinoline Nitrogen and Ring System

N-Functionalization and Quaternization

The lone pair of electrons on the isoquinoline nitrogen atom makes it a nucleophilic and basic center. It readily reacts with electrophiles, a characteristic reaction of pyridine-like heteroaromatics. shahucollegelatur.org.in

N-Alkylation and N-Acylation: The nitrogen can be alkylated using alkyl halides (e.g., methyl iodide) or other alkylating agents to form quaternary isoquinolinium salts. shahucollegelatur.org.inresearchgate.netresearchgate.net Similarly, acylation with acyl halides or anhydrides yields N-acylisoquinolinium ions. This process of quaternization significantly alters the electronic properties of the ring system, making it more electron-deficient and susceptible to nucleophilic attack. iust.ac.iracs.org For this compound, reaction with an alkyl halide (R-X) would yield a 7-bromo-3-chloro-4-(hydroxymethyl)-2-alkylisoquinolin-2-ium salt.

N-Oxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), leads to the formation of the corresponding this compound N-oxide. The N-oxide functionality can direct subsequent electrophilic substitution and can also be used to introduce other functional groups into the ring.

Reaction TypeReagentsProduct
N-AlkylationAlkyl Halide (e.g., CH₃I)Quaternary Isoquinolinium Salt
N-AcylationAcyl Halide (e.g., CH₃COCl)N-Acylisoquinolinium Ion
N-OxidationPeroxy Acid (e.g., m-CPBA)Isoquinoline N-Oxide

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system is a key reaction for introducing functional groups onto the carbocyclic (benzene) ring. The pyridine part of the molecule is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, especially under the acidic conditions typically used for EAS which protonates the nitrogen. shahucollegelatur.org.in Therefore, substitution occurs preferentially on the benzene ring, primarily at the C5 and C8 positions in unsubstituted isoquinoline. shahucollegelatur.org.in

In the case of this compound, the regiochemical outcome of EAS is controlled by the directing effects of the substituents already present on the benzene ring, most notably the bromine atom at C7. Halogens are known as ortho-, para-directing deactivators. youtube.comuci.edulibretexts.org The bromine atom at C7 will therefore direct incoming electrophiles to its ortho positions (C6 and C8) and its para position (C5).

The probable sites of substitution are:

C5: This position is para to the bromine atom and is one of the inherently favored positions for EAS on the isoquinoline ring.

C8: This position is ortho to the bromine atom and is also an inherently favored position.

C6: This position is ortho to the bromine atom.

The precise ratio of products would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role in substitution at the C6 and C8 positions. A pertinent example is the nitration of 5-bromoisoquinoline, which proceeds to give 5-bromo-8-nitroisoquinoline, demonstrating a preference for substitution at the C8 position. orgsyn.orggoogle.com This suggests that for this compound, substitution at C5 and C8 would be the most likely outcomes.

ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄5-Nitro and 8-Nitro derivatives
HalogenationBr₂, FeBr₃ or Cl₂, FeCl₃5-Halo and 8-Halo derivatives
SulfonationSO₃, H₂SO₄5-Sulfonic acid and 8-Sulfonic acid derivatives
Friedel-Crafts Alkylation/AcylationR-Cl, AlCl₃ / RCOCl, AlCl₃Generally difficult on deactivated rings like isoquinoline

Ring-Opening and Rearrangement Reactions

The aromatic isoquinoline ring is a highly stable system and does not typically undergo ring-opening or rearrangement reactions under standard laboratory conditions. pharmaguideline.com Such transformations require either highly specialized reagents or conversion of the isoquinoline into a less stable intermediate.

Ring-Opening: While rare, instances of isoquinoline ring-opening have been documented. One example involves the use of a low-valent titanium complex, which can cleave the C1=N2 bond regioselectively at room temperature. acs.org This type of reaction, however, is not a general transformation and depends on the specific organometallic reagent used.

Rearrangement (ANRORC Mechanism): A notable rearrangement reaction observed in some isoquinoline systems is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. For example, 3-bromoisoquinoline (B184082) reacts with sodium amide to yield 3-aminoisoquinoline, not through direct substitution, but via a complex pathway involving nucleophilic addition, opening of the pyridine ring, and subsequent re-cyclization. iust.ac.ir It is conceivable that the 3-chloro substituent in this compound could participate in a similar ANRORC-type reaction under strongly basic, nucleophilic conditions.

Rearrangements of Derivatives: Rearrangement reactions are more commonly observed in non-aromatic derivatives of isoquinoline, such as isoquinolinones. For instance, certain 4-hydroxy-1-oxo-1,2-dihydroisoquinoline derivatives have been shown to undergo an α-ketol type rearrangement. semanticscholar.orgresearchgate.net However, these reactions require the isoquinoline core to be in a different oxidation state and are not directly applicable to the aromatic starting material of this article. No common rearrangements involving the exocyclic methanol group, such as a Wagner-Meerwein shift, have been reported for this compound, as this would necessitate the formation of a primary carbocation, which is energetically unfavorable.

Advanced Spectroscopic and Structural Elucidation of 7 Bromo 3 Chloroisoquinolin 4 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Without experimental data, a definitive analysis of the NMR spectra for (7-Bromo-3-chloroisoquinolin-4-yl)methanol cannot be provided. A hypothetical analysis would anticipate specific proton (¹H) and carbon (¹³C) signals corresponding to the isoquinoline (B145761) core, the hydroxymethyl group, and the halogen substituents.

Determination of Halogen and Hydroxymethyl Group Positional Assignments

The specific positions of the bromine, chlorine, and hydroxymethyl groups on the isoquinoline ring would be confirmed through a combination of NMR techniques. The observed chemical shifts of the aromatic protons and carbons would be influenced by the electron-withdrawing effects of the halogen atoms. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, would reveal through-space proximities between protons, for instance, between the methylene (B1212753) protons of the hydroxymethyl group and the proton at position 5 of the isoquinoline ring, which would definitively place the hydroxymethyl group at position 4.

Conformational Analysis using NMR Techniques

NMR spectroscopy could also provide insights into the conformational preferences of the hydroxymethyl group. The rotational freedom around the C4-CH₂OH bond could be investigated by variable temperature NMR studies or by analyzing coupling constants and NOE data. This would help determine if there is a preferred orientation of the hydroxymethyl group relative to the plane of the isoquinoline ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry is a critical technique for determining the precise molecular mass of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₁₀H₇BrClNO), HRMS would be expected to yield a molecular ion peak with a specific mass-to-charge ratio (m/z). The isotopic pattern of this peak would be characteristic of the presence of one bromine and one chlorine atom, providing strong evidence for the compound's identity.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared spectroscopy would be employed to identify the characteristic vibrations of the functional groups present in this compound. Key expected vibrational bands would include a broad absorption for the O-H stretch of the alcohol, C-O stretching vibrations, C-H stretching and bending for the aromatic and methylene groups, and vibrations corresponding to the C-Cl and C-Br bonds in the lower frequency region of the spectrum.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment in Chiral Analogs

While this compound itself is an achiral molecule, the introduction of a stereocenter in its analogs necessitates the use of specialized techniques to determine the absolute configuration. Chiroptical spectroscopic methods, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive techniques for the unambiguous assignment of stereochemistry in chiral molecules in solution. americanlaboratory.comnih.gov These methods rely on the differential absorption of left and right circularly polarized light by a chiral molecule.

The assignment of the absolute configuration is achieved by comparing the experimentally measured ECD and VCD spectra with those predicted by quantum chemical calculations for each possible enantiomer. americanlaboratory.comnih.gov A good agreement in the sign and relative intensity of the spectral bands between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for a confident assignment of its absolute configuration. americanlaboratory.comnih.gov

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region, which corresponds to electronic transitions within the molecule. The resulting spectrum, a plot of the difference in molar absorptivity (Δε) against wavelength, displays positive or negative peaks, known as Cotton effects. The sign and intensity of these Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the chromophore, making ECD a valuable tool for probing the stereochemistry of chiral molecules, particularly those containing aromatic rings like the isoquinoline core.

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared light corresponding to molecular vibrations. nih.gov VCD spectra provide information about the stereochemistry of the entire molecule, as every vibrational mode in a chiral molecule is theoretically VCD active. acs.org This technique is particularly advantageous as it does not require the presence of a UV-Vis chromophore. acs.org The comparison of experimental VCD spectra with density functional theory (DFT) calculations has become a reliable method for determining the absolute configuration of chiral molecules. americanlaboratory.com

To illustrate the application of these techniques, we will consider a hypothetical chiral analog, (R/S)-1-(7-Bromo-3-chloroisoquinolin-4-yl)ethan-1-ol. The introduction of a methyl group at the carbinol carbon creates a chiral center.

The process for determining the absolute configuration would involve the following steps:

Conformational Analysis: A thorough conformational search for both the (R) and (S) enantiomers would be performed using computational methods to identify all low-energy conformers.

Theoretical Spectra Calculation: For each identified conformer of both enantiomers, ECD and VCD spectra would be calculated using time-dependent density functional theory (TD-DFT) for ECD and DFT for VCD.

Boltzmann Averaging: The calculated spectra for each conformer are then averaged based on their calculated Boltzmann population at a given temperature to generate the final theoretical spectra for the (R) and (S) enantiomers.

Experimental Measurement: The ECD and VCD spectra of the synthesized, enantiomerically pure sample are recorded experimentally.

Comparison and Assignment: The experimental spectra are then compared with the calculated spectra for the (R) and (S) enantiomers. A high degree of similarity between the experimental and one of the calculated spectra allows for the confident assignment of the absolute configuration of the synthesized sample.

The following tables present hypothetical ECD and VCD data for the (R) and (S) enantiomers of 1-(7-Bromo-3-chloroisoquinolin-4-yl)ethan-1-ol. This illustrative data demonstrates the mirror-image relationship expected for a pair of enantiomers.

Table 1: Hypothetical ECD Data for (R)- and (S)-1-(7-Bromo-3-chloroisoquinolin-4-yl)ethan-1-ol

Wavelength (nm)(R)-Enantiomer Δε (M⁻¹cm⁻¹)(S)-Enantiomer Δε (M⁻¹cm⁻¹)
220+15.2-15.1
245-8.5+8.6
280+5.1-5.0
310-2.3+2.4

Table 2: Hypothetical VCD Data for (R)- and (S)-1-(7-Bromo-3-chloroisoquinolin-4-yl)ethan-1-ol

Wavenumber (cm⁻¹)(R)-Enantiomer ΔA x 10⁻⁵(S)-Enantiomer ΔA x 10⁻⁵
1050+3.5-3.4
1125-2.1+2.2
1280+1.8-1.9
1450-4.2+4.1

In a real-world scenario, if the experimental ECD and VCD spectra of a sample of 1-(7-Bromo-3-chloroisoquinolin-4-yl)ethan-1-ol matched the sign and relative intensity pattern of the calculated spectra for the (R)-enantiomer, its absolute configuration would be assigned as (R). The solvent can have a significant effect on the measured spectra, so it is crucial that the same solvent is used for both the experimental measurements and is modeled in the theoretical calculations for an accurate comparison. americanlaboratory.comschrodinger.com

Computational Chemistry and Theoretical Studies on 7 Bromo 3 Chloroisoquinolin 4 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and molecular properties of organic molecules. researchgate.netscirp.org For (7-Bromo-3-chloroisoquinolin-4-yl)methanol, DFT methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) would be used to optimize the molecule's geometry and calculate a range of electronic descriptors. mdpi.com

These calculations reveal the distribution of electrons within the molecule, highlighting the influence of the electronegative bromine and chlorine atoms and the polar methanol (B129727) group on the isoquinoline (B145761) core. Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.8 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE)4.7 eVIndicator of chemical reactivity and stability.
Dipole Moment2.5 DQuantifies the overall polarity of the molecule.
Electron Affinity1.9 eVEnergy released when an electron is added.
Ionization Potential6.4 eVEnergy required to remove an electron.

Conformational Analysis and Potential Energy Surface Mapping

While the isoquinoline ring system is rigid, the molecule possesses conformational flexibility due to the rotation around the single bond connecting the methanol group to the C4 position of the ring. Conformational analysis is a computational technique used to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers that separate them. nih.govcwu.edu

For this compound, a potential energy surface (PES) scan would be performed by systematically rotating the dihedral angle involving the C3-C4-CH₂-OH atoms. This process maps the changes in energy as the methanol group rotates. The resulting energy profile would reveal low-energy (stable) conformers, likely corresponding to staggered orientations that minimize steric hindrance between the hydroxyl group and the adjacent chlorine atom at C3. High-energy conformations would correspond to eclipsed orientations. Understanding the preferred conformation is crucial as the three-dimensional shape of a molecule dictates how it can interact with biological receptors. nih.gov

Table 2: Illustrative Conformational Energy Profile for Methanol Group Rotation

Dihedral Angle (C3-C4-C-O)Relative Energy (kcal/mol)ConformationDescription
60°0.0StaggeredMost stable, minimum steric hindrance.
120°2.5EclipsedTransition state, sterically hindered.
180°0.2StaggeredAnother stable conformer.
240°2.5EclipsedTransition state.

Reaction Mechanism Studies of Synthetic Pathways and Transformations

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. It allows for the characterization of transition states and intermediates that are often difficult or impossible to observe experimentally. rsc.org The synthesis of substituted isoquinolines can be achieved through various established methods, such as the Bischler-Napieralski or Pictet-Spengler reactions, followed by functional group manipulations. researchgate.netresearchgate.net

A theoretical study of the synthesis of this compound would focus on key steps, such as the introduction of the methanol group at the C4 position. For instance, if this is achieved by the reduction of a corresponding carboxylic acid or aldehyde, computational modeling could map the reaction pathway. By calculating the activation energies for different potential mechanisms, researchers can predict the most favorable reaction conditions (e.g., temperature, catalyst) and identify potential byproducts. These insights are instrumental in optimizing synthetic routes for efficiency and yield.

Prediction and Interpretation of Spectroscopic Data

Quantum chemical calculations can accurately predict various spectroscopic properties, which serve as a powerful complement to experimental characterization. nih.gov Methods like DFT are used to calculate vibrational frequencies (IR and Raman spectra), while Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). nih.govresearchgate.net

For this compound, calculated vibrational frequencies can be compared with experimental IR spectra to assign specific peaks to the stretching and bending modes of its functional groups (e.g., O-H stretch, C-Cl stretch, C-Br stretch, aromatic C-H bends). Similarly, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) in the UV-Vis spectrum, which relates to the electronic transitions between molecular orbitals. nih.gov Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure, with the predicted shifts being highly sensitive to the electronic environment of each nucleus.

Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm)

Carbon AtomPredicted Chemical Shift (ppm)Significance
C1152.5Affected by the adjacent nitrogen atom.
C3149.0Strongly deshielded by the attached chlorine atom.
C4135.2Position of the methanol substituent.
C7121.8Shielded by the attached bromine atom (heavy atom effect).
C8a128.5Bridgehead carbon with a typical aromatic shift.
-CH₂OH62.1Aliphatic carbon of the methanol group.

Molecular Interactions with Defined Macromolecular Receptors for Understanding Binding Modes in Chemical Design

Many isoquinoline and quinoline (B57606) derivatives are known to exhibit biological activity by inhibiting enzymes, particularly protein kinases. mdpi.commdpi.com Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a small molecule (a ligand), such as this compound, binds to the active site of a macromolecular target like a protein. bohrium.comnih.gov

In a typical docking study, the compound would be placed into the ATP-binding pocket of a kinase. The simulation would then explore various binding poses and score them based on binding affinity (e.g., in kcal/mol). The analysis would focus on identifying key intermolecular interactions, such as:

Hydrogen Bonds: The hydroxyl group of the methanol substituent is a prime candidate for forming hydrogen bonds with amino acid residues (e.g., aspartate, serine) in the receptor site. The isoquinoline nitrogen can also act as a hydrogen bond acceptor.

Halogen Bonds: The bromine and chlorine atoms can form halogen bonds, a type of non-covalent interaction with electron-rich atoms like oxygen or sulfur (e.g., in methionine).

Hydrophobic Interactions: The aromatic isoquinoline core can form favorable hydrophobic and π-stacking interactions with nonpolar amino acid residues (e.g., leucine, valine, phenylalanine).

These studies are crucial in rational drug design, helping to explain the compound's activity and guiding the synthesis of new derivatives with improved potency and selectivity. researchgate.net

Table 4: Potential Interactions of this compound in a Kinase ATP-Binding Site

Interaction TypeMolecular Moiety InvolvedPotential Interacting Amino Acid Residue
Hydrogen Bond (Donor)Methanol -OH groupAsp, Glu (carboxylate side chain)
Hydrogen Bond (Acceptor)Isoquinoline NitrogenMet, Cys (backbone N-H)
Halogen Bond7-Bromo, 3-ChloroMet (sulfur), Thr (backbone carbonyl)
Hydrophobic/π-π StackingIsoquinoline Ring SystemLeu, Val, Phe, Tyr

Structure-Property Relationship Studies within the Isoquinoline Series

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties. wikipedia.orgdergipark.org.tr These models use calculated molecular descriptors—numerical values that encode steric, electronic, and hydrophobic features of the molecules. nih.gov

In such a study, this compound would be one data point in a larger set of related isoquinoline derivatives. japsonline.com Descriptors calculated for this molecule would include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges. The electron-withdrawing nature of the Br and Cl atoms would significantly impact these. nih.gov

Steric Descriptors: Molecular volume, surface area. These are influenced by the size of the substituents.

Hydrophobic Descriptors: The calculated logP (partition coefficient), which predicts how the compound distributes between water and an organic solvent, is a key factor in drug absorption and distribution.

By analyzing how these descriptors change across a series of molecules and how that change affects a measured property (like inhibitory concentration, IC₅₀), a predictive QSAR model can be developed. nih.gov This model can then be used to design new, more potent isoquinoline derivatives before they are synthesized, saving significant time and resources.

Research Applications of 7 Bromo 3 Chloroisoquinolin 4 Yl Methanol As a Versatile Synthetic Platform

Construction of Diverse Isoquinoline-Derived Compound Libraries

The structural framework of (7-Bromo-3-chloroisoquinolin-4-yl)methanol is particularly amenable to the generation of diverse libraries of isoquinoline (B145761) derivatives. The presence of the bromine atom at the 7-position and the chlorine atom at the 3-position allows for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of a wide range of substituents. The hydroxymethyl group at the 4-position can be readily oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups, further expanding the diversity of the resulting compounds.

Synthesis of Complex Fused Polycyclic Systems

While direct, specific examples of the use of this compound in the synthesis of complex fused polycyclic systems are not extensively documented in readily available literature, its structure suggests a strong potential for such applications. Intramolecular cyclization reactions are a key strategy for constructing fused ring systems. Derivatives of this compound, where the hydroxymethyl group is elaborated into a side chain containing a suitable reactive partner, could undergo intramolecular Heck reactions (utilizing the bromo substituent) or other cyclization pathways to form novel polycyclic aromatic or heteroaromatic frameworks. The strategic positioning of the reactive groups on the isoquinoline core offers a platform for the regioselective formation of new rings.

Access to Spiro-Isoquinoline Derivatives

The synthesis of spiro-isoquinoline derivatives represents a significant area of interest in medicinal chemistry due to their unique three-dimensional structures. The 4-position of the isoquinoline ring in this compound is a prime location for the construction of a spirocyclic center. A common strategy involves the oxidation of the hydroxymethyl group to an aldehyde, which can then participate in reactions to form a spirocycle. For instance, a Pictet-Spengler type reaction with a suitable amine, followed by cyclization, could lead to the formation of spiro-isoquinoline alkaloids and their analogues. Although specific examples starting directly from this compound are sparse, the methodology for creating spiro-isoquinolines is well-established, and this compound provides a functionalized starting point for such synthetic endeavors.

Development of Novel Organic Catalysts and Ligands

The isoquinoline scaffold is a privileged structure in the design of ligands for asymmetric catalysis. The nitrogen atom of the isoquinoline ring can act as a coordinating site for metal centers, and the substituents on the ring can be modified to create a chiral environment. This compound can serve as a precursor for the synthesis of novel bidentate or tridentate ligands. For example, the hydroxymethyl group can be converted to a phosphine (B1218219) or an amine, and the chloro and bromo substituents can be replaced with other coordinating groups through cross-coupling reactions. The resulting ligands could find applications in a variety of metal-catalyzed reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The development of such ligands from this versatile starting material remains an area with significant potential for exploration.

Advanced Materials Science Applications (e.g., functional polymers, optoelectronic materials)

The synthesis of functional polymers and optoelectronic materials often relies on the incorporation of rigid, aromatic, and functionalizable building blocks. The isoquinoline nucleus of this compound possesses the requisite aromaticity and planarity. The bromo and chloro substituents provide handles for polymerization reactions, such as Suzuki or Stille polycondensation, to create conjugated polymers. The resulting materials could exhibit interesting photophysical properties, making them candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to further functionalize the polymer backbone via the hydroxymethyl group or by modifying the isoquinoline nitrogen could allow for fine-tuning of the material's electronic and physical properties. However, specific research detailing the use of this compound in this context is not yet prominent.

Design and Synthesis of Chemical Probes for Receptor Interaction Studies

Chemical probes are essential tools for studying the function of biological targets such as receptors and enzymes. The design of a potent and selective chemical probe requires a scaffold that can be readily modified to optimize binding affinity and selectivity, and to incorporate reporter tags (e.g., fluorescent dyes, biotin). The this compound scaffold is well-suited for this purpose. The bromo and chloro positions can be used to attach linkers for the conjugation of reporter groups, while the core isoquinoline structure can be elaborated to interact with the target receptor. For example, derivatives of this compound could be explored as probes for kinases, G-protein coupled receptors, or other important biological targets. The modular nature of its synthesis would allow for the rapid generation of a library of probes to explore structure-activity relationships.

Precursor to Complex Natural Product Scaffolds

Many biologically active natural products contain the isoquinoline core structure. The total synthesis of these complex molecules often requires functionalized isoquinoline building blocks. This compound provides a strategically functionalized starting material that can be elaborated into more complex intermediates for natural product synthesis. The bromo and chloro groups can be used to install key fragments of the natural product target through cross-coupling reactions, while the hydroxymethyl group can be transformed into other necessary functionalities. While direct applications in the total synthesis of specific natural products are not widely reported, the potential of this compound as a versatile precursor is evident from its chemical structure.

Future Perspectives and Interdisciplinary Research Directions

Sustainable and Green Chemistry Approaches in Isoquinoline (B145761) Synthesis

The synthesis of complex heterocyclic compounds like isoquinolines is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate hazardous substances. tandfonline.com Future synthetic strategies for (7-Bromo-3-chloroisoquinolin-4-yl)methanol and its analogs will likely focus on enhancing sustainability.

Key green chemistry approaches applicable to isoquinoline synthesis include:

Use of Biodegradable Solvents and Recyclable Catalysts: Research has demonstrated the synthesis of isoquinolines using recyclable catalytic systems, such as Ru(II) in polyethylene (B3416737) glycol (PEG-400), a biodegradable solvent. This approach offers high atom economy and a simple extraction procedure.

Transition-Metal-Catalyzed C-H Activation: Modern methods are moving away from traditional, often harsh, reactions like the Bischler-Napieralski or Pomeranz-Fritsch syntheses. researchgate.netnumberanalytics.com Instead, transition-metal-catalyzed C-H activation and annulation reactions are being developed. For instance, rhodium(III)-catalyzed synthesis of isoquinolones has been achieved in biomass-derived ethanol (B145695) under mild, room-temperature conditions, eliminating the need for stoichiometric external oxidants. chemistryviews.org

Energy Efficiency: The use of green energy sources, such as ultrasound, has been shown to be effective in synthesizing isoquinolin-1(2H)-one derivatives, demonstrating a rapid and efficient alternative to conventional heating. researchgate.net

Solvent-Free Reactions: Performing reactions under solvent-free conditions represents a significant step in green synthesis. tandfonline.com Three-component reactions at room temperature have been used to produce isoquinazoline derivatives in high yields with easy product separation. tandfonline.com

Green StrategyDescriptionExample Application in Isoquinoline SynthesisPotential Benefit
Recyclable Catalysts Employing catalysts that can be recovered and reused over multiple reaction cycles.Ru(II)/PEG-400 system for C-H/N-N bond activation. Reduces waste, lowers cost.
Biodegradable Solvents Using environmentally benign solvents that degrade naturally.Polyethylene glycol (PEG-400) and ethanol. chemistryviews.orgMinimizes environmental pollution.
C-H Activation Directly functionalizing carbon-hydrogen bonds, avoiding pre-functionalized starting materials.Rhodium(III)-catalyzed annulation of N-methoxybenzamides and vinylene carbonate. chemistryviews.orgIncreases atom and step economy.
Energy Efficiency Utilizing alternative energy sources to reduce energy consumption and reaction times.Ultrasound-assisted Cu-catalyzed α-arylation of ketones. researchgate.netLowers energy costs and carbon footprint.
Solvent-Free Conditions Conducting reactions without a solvent medium.Three-component reactions of isoquinoline derivatives in the presence of a base. tandfonline.comEliminates solvent waste and simplifies purification.

Exploration of Novel Reactivity Patterns for Halogenated Isoquinolinemethanols

The structure of this compound offers multiple reaction sites, allowing for the exploration of novel and selective chemical transformations. The differing reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a key area for investigation. Generally, in halogenated organic compounds, the reactivity decreases in the order of I > Br > Cl > F. savemyexams.comlibretexts.org This hierarchy suggests that the C-Br bond at the 7-position would be more susceptible to certain reactions, such as cross-coupling, than the C-Cl bond at the 3-position.

Future research could focus on:

Selective Cross-Coupling Reactions: Developing protocols for the selective functionalization at either the C7-Br or C3-Cl position. Palladium- or copper-catalyzed reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations could be systematically studied to install diverse substituents. The selective synthesis of 4-bromoisoquinolines has been demonstrated, highlighting the utility of halogenated intermediates. researchgate.net

Modification of the Methanol (B129727) Group: The primary alcohol at the C4 position is a versatile functional handle. It can be oxidized to an aldehyde or carboxylic acid, converted into ethers or esters, or replaced with other functional groups via nucleophilic substitution, opening pathways to a wide range of derivatives.

Radical Reactions: Investigating radical cascade cyclization reactions, which have been successfully employed for the synthesis of complex isoquinoline scaffolds like indolo[2,1-a]isoquinolines. nih.gov The halogen atoms could serve as radical precursors under specific conditions.

Photoredox and Electrocatalysis: Applying modern synthetic techniques such as photoredox catalysis and electrochemical synthesis could uncover new reactivity patterns. rsc.org These methods offer mild reaction conditions and unique mechanistic pathways for bond formation. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. nih.govresearchgate.net This technology is particularly well-suited for the synthesis of active pharmaceutical ingredients (APIs) and complex heterocyclic systems like isoquinolines. rsc.orgnih.gov

Future directions in this area include:

Multi-Step Continuous Synthesis: Developing a telescoped, multi-step flow synthesis of this compound and its derivatives. This would involve integrating several reaction steps into a single, uninterrupted process, minimizing manual handling of potentially hazardous intermediates. nih.govresearchgate.net

Enhanced Safety and Scalability: Flow reactors, with their high surface-area-to-volume ratio, allow for excellent heat transfer and precise temperature control, enabling the safe use of highly reactive reagents and exothermic reactions. nih.gov This facilitates a seamless transition from laboratory-scale synthesis to large-scale production. researchgate.net

Automated Optimization: Coupling flow chemistry platforms with automated systems for reaction optimization. High-throughput experimentation can be used to rapidly screen different catalysts, solvents, and reaction conditions to identify the optimal parameters for yield and purity.

Integrated Purification: Incorporating in-line purification techniques, such as liquid-liquid extraction or chromatography, into the flow process to deliver a highly pure product directly from the reactor.

Computational-Experimental Synergies in Isoquinoline Chemistry

The synergy between computational chemistry and experimental studies has become a powerful tool in modern chemical research, accelerating the discovery and development of new molecules and reactions. rsc.orgrsc.orgresearchgate.net For a complex molecule like this compound, this integrated approach can provide deep mechanistic insights and predictive power.

Key areas for synergistic research include:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other computational methods to investigate the mechanisms of synthetic reactions. nih.govresearchgate.net For example, calculations can help understand the rate-limiting steps in C-H activation or the origins of regioselectivity in cross-coupling reactions involving the two different halogen atoms. nih.gov

Predicting Reactivity and Properties: Computational tools can predict the electronic properties, conformational preferences, and spectral characteristics of the molecule and its derivatives. researchgate.netmdpi.com This information can guide the design of new compounds with desired properties and help interpret experimental data.

Rational Catalyst Design: Theoretical calculations can aid in the design of more efficient and selective catalysts for the synthesis of isoquinolines. By understanding the catalyst-substrate interactions at a molecular level, new ligands and metal complexes can be developed.

Virtual Screening: For derivatives of this compound with potential biological applications, computational docking studies can predict interactions with protein targets, helping to prioritize which compounds to synthesize and test experimentally. rsc.org

By leveraging these interdisciplinary research directions, the scientific community can fully explore the synthetic utility and potential applications of this compound, paving the way for innovations in materials science, medicinal chemistry, and sustainable chemical manufacturing.

Q & A

Q. What solvents are suitable for solubility testing, and how should experimental conditions be designed?

  • Methodology : Screen solvents (DMSO, methanol, chloroform) using UV-Vis spectroscopy or dynamic light scattering. Design a factorial experiment varying pH (3–10) and methanol content (10–90%) to model solubility behavior. Reference chromatographic retention data from similar compounds for predictive insights .

Advanced Research Questions

Q. How can reaction conditions be optimized for functionalizing the hydroxymethyl group without destabilizing the halogen substituents?

  • Methodology :
  • Temperature control : Maintain ≤60°C to prevent dehalogenation.
  • Catalytic systems : Use Pd/Cu catalysts for selective etherification or esterification, ensuring minimal interaction with bromine/chlorine.
  • In-situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and detect intermediates .

Q. What computational approaches predict the compound’s reactivity with biological targets (e.g., enzymes)?

  • Methodology :
  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinase domains).
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodology :
  • Meta-analysis : Compare assay conditions (cell lines, incubation times) across studies.
  • Dose-response recalibration : Re-test the compound under standardized protocols (e.g., NIH/NCATS guidelines).
  • Cofactor analysis : Investigate the role of serum proteins or metabolic enzymes in modulating activity .

Q. What strategies mitigate toxicity risks during in vivo studies?

  • Methodology :
  • ADMET profiling : Use zebrafish or murine models to assess acute toxicity (LD₅₀) and hepatotoxicity.
  • Metabolite tracking : Identify reactive intermediates (e.g., quinone methides) via LC-MS/MS.
  • Structural analogs : Compare toxicity profiles with brominated/chlorinated isoquinoline derivatives to establish SAR .

Data Analysis & Experimental Design

Q. How can researchers design robust dose-response experiments for studying bioactivity?

  • Methodology :
  • Nonlinear regression : Fit data to Hill or Log-logistic models using GraphPad Prism.
  • Replicate strategy : Include triplicate measurements with positive/negative controls (e.g., doxorubicin for cytotoxicity).
  • Outlier handling : Apply Grubbs’ test or ROUT method to exclude anomalous data points .

Q. What statistical frameworks address variability in crystallographic data refinement?

  • Methodology :
  • R-factor optimization : Use SHELXL’s weighting schemes to balance R₁ and wR₂.
  • Twinned data correction : Apply HKL-3000 for deconvoluting overlapping reflections.
  • Validation tools : Check for overfitting using Rfree cross-validation .

Contradiction Management in Research

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity results?

  • Methodology :
  • Force field calibration : Re-parameterize AMBER/CHARMM for halogen bonding.
  • Solvent effects : Include explicit water molecules in docking simulations.
  • Experimental validation : Synthesize predicted active analogs and retest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.